

(R)-IBR2 Target Engagement with RAD51 Protein: An In-depth Technical Guide

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Compound of Interest

Compound Name: (R)-IBR2

Cat. No.: B13403930

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Introduction

The RAD51 protein is a critical component of the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism essential for maintaining genomic integrity. Upregulation of RAD51 is a common feature in many cancers, contributing to therapeutic resistance. Consequently, RAD51 has emerged as a promising target for anticancer drug development. **(R)-IBR2** is a small molecule inhibitor that has been identified to engage and modulate the function of RAD51, representing a potential avenue for cancer therapy. This technical guide provides a comprehensive overview of the target engagement of **(R)-IBR2** with the RAD51 protein, detailing the mechanism of action, quantitative interaction data, and the experimental protocols used to characterize this interaction.

Mechanism of Action

(R)-IBR2 engages RAD51 through a multi-faceted mechanism that ultimately disrupts the homologous recombination repair pathway. The primary modes of action are:

- **Disruption of RAD51 Multimerization:** **(R)-IBR2** directly binds to RAD51, preventing the formation of the RAD51 nucleoprotein filament, a crucial step for its function in strand invasion during HR.^{[1][2]}

- **Inhibition of RAD51-BRCA2 Interaction:** The interaction between RAD51 and the breast cancer susceptibility protein 2 (BRCA2) is critical for the recruitment of RAD51 to sites of DNA damage. **(R)-IBR2** competitively inhibits this interaction.[3]
- **Promotion of Proteasome-Mediated Degradation:** Treatment with **(R)-IBR2** leads to the ubiquitination of RAD51, targeting it for degradation by the proteasome. This results in a time-dependent decrease in cellular RAD51 protein levels.[1][4]

These actions collectively impair the cell's ability to repair DNA double-strand breaks via homologous recombination, leading to the accumulation of DNA damage, cell growth inhibition, and apoptosis in cancer cells.[2][5]

Quantitative Data Presentation

The following tables summarize the quantitative data available for the interaction of **(R)-IBR2** and other relevant inhibitors with RAD51.

Table 1: Biochemical and Cellular Activity of IBR2

Parameter	Assay	Value	Cell Line/System	Reference
IC50	Competitive SPR (BRCA2/RAD51 Interaction)	0.11 µM	In vitro	[3]
IC50	Cell Proliferation	12-20 µM	Various Cancer Cell Lines	[6]
IC50	Cell Proliferation	14.8 µM	MBA-MD-468 (Triple-Negative Breast Cancer)	[7]

Table 2: Comparative Data for Other RAD51 Inhibitors

Inhibitor	Parameter	Assay	Value	Reference
B02	Kd	Surface Plasmon Resonance (SPR)	5.6 μ M	[1]
B02	IC50	D-loop Formation	27.4 μ M	[1]
RI(dl)-1	IC50	D-loop Formation	21.3 μ M	[8]
RI(dl)-2 (9h)	IC50	D-loop Formation	11.1 μ M	[8]
RI(dl)-2 (9h)	IC50	Homologous Recombination (in cells)	3.0 μ M	[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the engagement of **(R)-IBR2** with RAD51.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol describes a method to determine the binding interaction between **(R)-IBR2** and RAD51.

- Instrumentation: A Biacore or similar SPR instrument.
- Sensor Chip: CM5 sensor chip.
- Immobilization:
 - Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
 - Immobilize recombinant human His-tagged RAD51 protein onto the sensor surface in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) to a target level of ~2000-3000 response units (RU).
 - Deactivate any remaining active esters with 1 M ethanolamine-HCl, pH 8.5.

- Binding Analysis:
 - Prepare a dilution series of **(R)-IBR2** in running buffer (e.g., HBS-EP+ buffer).
 - Inject the different concentrations of **(R)-IBR2** over the sensor surface at a constant flow rate (e.g., 30 $\mu\text{L}/\text{min}$).
 - Monitor the association and dissociation phases in real-time.
 - Regenerate the sensor surface between injections with a suitable regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).
- Data Analysis:
 - Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes.
 - Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of **(R)-IBR2** to RAD51 in a cellular context.

- Cell Culture: Culture a suitable human cell line (e.g., HeLa or K562) to ~80-90% confluency.
- Compound Treatment:
 - Harvest and resuspend cells in culture medium.
 - Treat one aliquot of cells with **(R)-IBR2** at a desired concentration and another with vehicle (DMSO) as a control.
 - Incubate for 1-2 hours at 37°C.
- Thermal Challenge:

- Aliquot the cell suspensions into PCR tubes for each temperature point in a gradient (e.g., 40°C to 70°C).
- Heat the tubes in a thermocycler for 3 minutes at the specified temperatures, followed by a cooling step.
- Cell Lysis and Protein Quantification:
 - Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
 - Centrifuge the lysates at high speed to pellet aggregated proteins.
 - Collect the supernatant containing the soluble protein fraction.
- Western Blot Analysis:
 - Determine the protein concentration of the soluble fractions.
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with a primary antibody against RAD51 and a loading control (e.g., GAPDH or β -actin).
 - Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.
- Data Analysis:
 - Quantify the band intensities for RAD51 at each temperature.
 - Normalize the data to the signal at the lowest temperature.
 - Plot the percentage of soluble RAD51 against temperature to generate melt curves. A shift in the melting curve for the **(R)-IBR2**-treated sample compared to the vehicle control indicates target engagement.

RAD51 Foci Formation Assay

This immunofluorescence-based assay visualizes the effect of **(R)-IBR2** on the recruitment of RAD51 to sites of DNA damage.

- Cell Culture and Treatment:
 - Seed cells (e.g., MCF7 or U2OS) on coverslips in a multi-well plate.
 - Treat the cells with **(R)-IBR2** or vehicle for a specified duration (e.g., 8 hours).
 - Induce DNA damage by treating with a DNA-damaging agent (e.g., ionizing radiation or a chemical agent like cisplatin).
 - Allow time for foci formation (e.g., 4 hours post-damage).
- Immunofluorescence Staining:
 - Fix the cells with 4% paraformaldehyde.
 - Permeabilize the cells with a solution containing a detergent (e.g., 0.5% Triton X-100).
 - Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
 - Incubate with a primary antibody against RAD51.
 - Wash and incubate with a fluorescently labeled secondary antibody.
 - Counterstain the nuclei with DAPI.
- Imaging and Analysis:
 - Mount the coverslips on microscope slides.
 - Acquire images using a fluorescence microscope.
 - Quantify the number of RAD51 foci per nucleus in a significant number of cells for each condition. A reduction in the number of RAD51 foci in **(R)-IBR2**-treated cells indicates inhibition of RAD51 recruitment.

Mandatory Visualizations

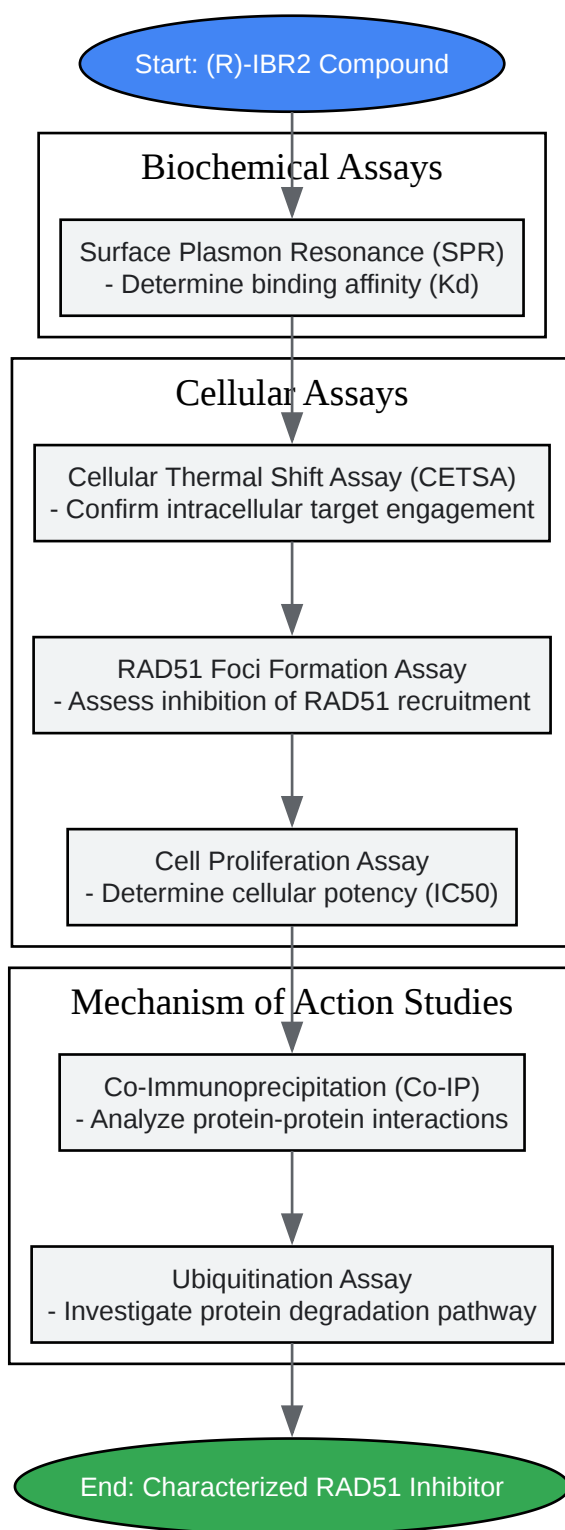
Signaling Pathway



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RAD51-mediated homologous recombination and points of **(R)-IBR2** inhibition.

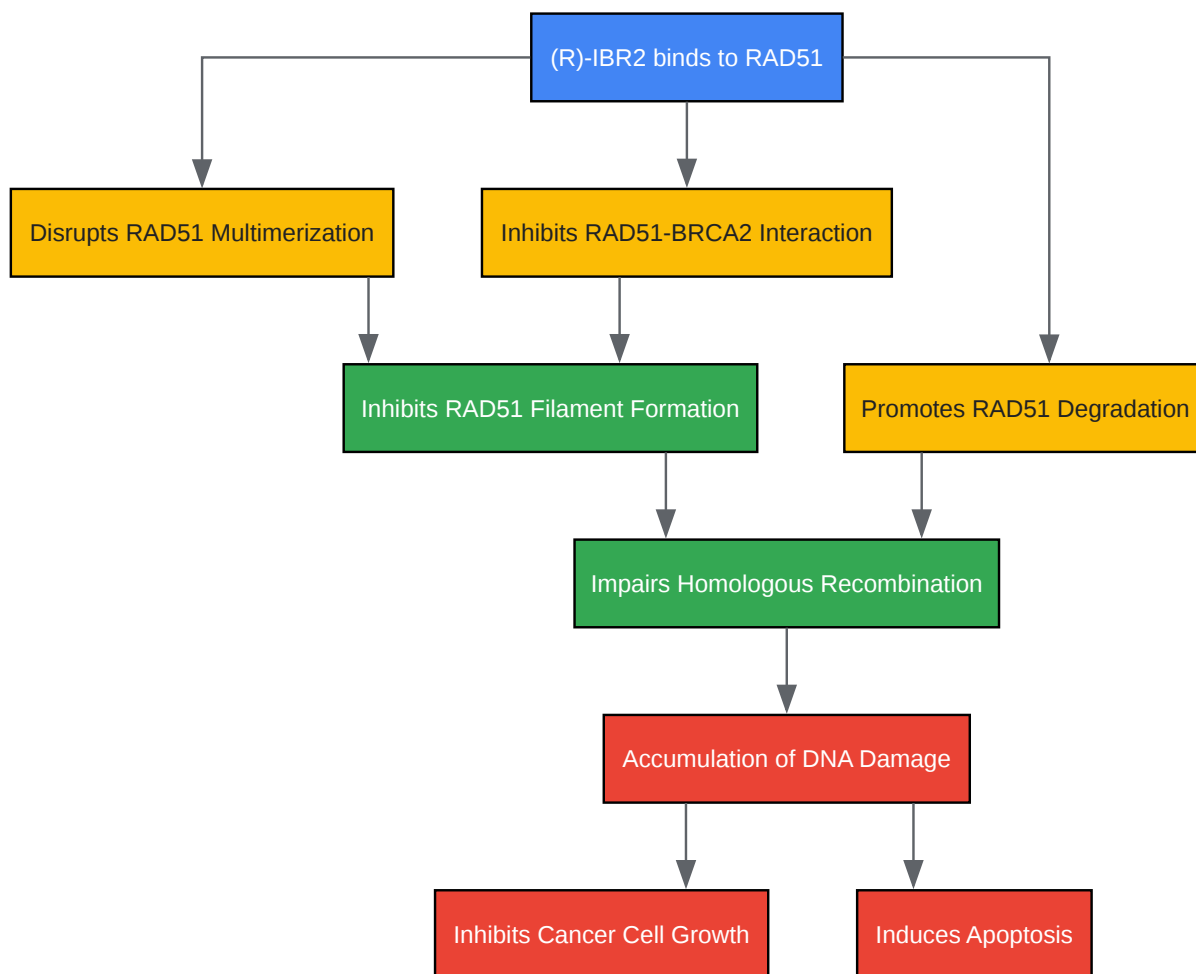
Experimental Workflow



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Workflow for characterizing **(R)-IBR2** engagement with RAD51.

Logical Relationship



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Logical flow of **(R)-IBR2**'s mechanism of action on RAD51.

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